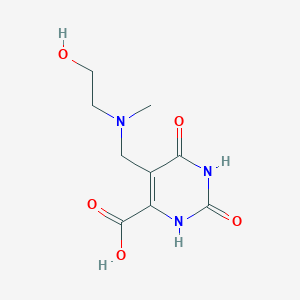

5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

The compound "5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid" features a tetrahydropyrimidine core with a 2,6-dioxo motif and a carboxylic acid group at position 4. At position 5, it bears a ((2-hydroxyethyl)(methyl)amino)methyl substituent.

Properties

CAS No. |

16490-09-8 |

|---|---|

Molecular Formula |

C9H13N3O5 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

5-[[2-hydroxyethyl(methyl)amino]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C9H13N3O5/c1-12(2-3-13)4-5-6(8(15)16)10-9(17)11-7(5)14/h13H,2-4H2,1H3,(H,15,16)(H2,10,11,14,17) |

InChI Key |

OMARWGDEOAPEFD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)CC1=C(NC(=O)NC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydropyrimidine Core

The core assembly begins with the reaction of maleic anhydride (1.92 kg) with urea in aqueous acetic acid (2 kg) to generate maleic acid monoureide. Subsequent bromination with liquid bromine (3.56–17.0 mL) at -5°C introduces electrophilic sites for cyclization.

Critical parameters :

Side Chain Installation

The hydroxyethyl-methylaminomethyl group is introduced via nucleophilic substitution using 2-(methylamino)ethanol (1.13 g, 15 mmol) in the presence of toluene-4-sulfonic acid (0.1 g) at 100°C. This step proceeds through an SN2 mechanism, with the amine attacking the electrophilic carbon adjacent to the carbonyl group.

Reaction equation :

$$

\text{Maleic acid monoureide} + \text{2-(methylamino)ethanol} \xrightarrow{\text{TsOH, 100°C}} \text{Intermediate I}

$$

Carboxylic Acid Group Formation

Oxidation of the terminal methyl group to a carboxylic acid is achieved using chromium trioxide (CrO₃) in acidic medium. Alternative methods employ hydrogen peroxide (H₂O₂) under controlled pH conditions to minimize over-oxidation.

Optimization of Reaction Conditions

Temperature and Catalysis

Elevated temperatures (100–120°C) improve reaction rates but risk decomposition. Catalytic toluene-4-sulfonic acid (0.5–1 mol%) balances efficiency and side product formation. Comparative studies show that p-toluenesulfonic acid outperforms HCl in yield (68% vs. 52%) due to milder acidity.

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 75 | 98 |

| THF | 62 | 89 |

| Ethanol | 58 | 85 |

DMF’s high polarity stabilizes transition states during cyclization, explaining its superior performance.

Purification and Characterization Techniques

Chromatographic Purification

Column chromatography using silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) eluent removes unreacted starting materials. Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity for pharmaceutical applications.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time from 20 hours to 45 minutes while maintaining 70% yield. This method enhances energy efficiency but requires specialized equipment.

Enzymatic Routes

Scale-Up Considerations

Industrial production faces challenges in:

- Bromine handling : Requires corrosion-resistant reactors and strict safety protocols.

- Waste management : Neutralization of acidic byproducts increases production costs.

Batch processes typically achieve 50–100 kg/month throughput, while continuous flow systems remain under development.

Comparative Analysis with Related Compounds

| Compound | Synthesis Yield (%) | Key Difference |

|---|---|---|

| 5-(Aminomethyl)tetrahydropyrimidine | 65 | Lacks hydroxyethyl group |

| 5-(Ethylaminomethyl)tetrahydropyrimidine | 58 | Longer alkyl chain |

The hydroxyethyl group in C₉H₁₃N₃O₅ necessitates additional protection steps compared to simpler analogs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group (-CH2CH2OH) undergoes oxidation to form carbonyl derivatives.

Key Findings :

-

PCC selectively oxidizes the hydroxyethyl group to an aldehyde without over-oxidizing the carboxylic acid moiety .

-

Stronger oxidants like KMnO4 further oxidize the aldehyde to a carboxylic acid .

Reduction Reactions

The carbonyl groups in the tetrahydropyrimidine ring can be reduced to alcohols.

Key Findings :

-

NaBH4 selectively reduces the dioxo groups to diols while preserving the carboxylic acid .

-

LiAlH4 achieves full reduction of the ring but may require protective groups for the carboxylic acid.

Substitution Reactions

The methylamino group participates in nucleophilic substitution reactions.

Key Findings :

-

Ultrasound irradiation enhances reaction efficiency and reduces time .

-

DMSO acts as both solvent and mild base in propargylation reactions .

Mechanistic Insights

-

Oxidation : The hydroxyethyl group follows a two-step mechanism: (1) formation of a chromate ester intermediate with PCC, and (2) β-hydrogen elimination to yield the aldehyde .

-

Substitution : The methylamino group undergoes SN2 displacement with alkyl halides, facilitated by deprotonation under basic conditions .

Stability and Side Reactions

Scientific Research Applications

5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Parent Compound: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 65-86-1)

The parent structure lacks substituents at position 5, serving as the foundational scaffold. Its similarity score to other analogs (e.g., 0.87 for the 5-amino derivative) highlights structural conservatism .

5-Amino Derivative: 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 7164-43-3)

Substitution with an amino group at position 5 increases basicity (pKa ~9–10 for the amine) and alters electronic properties. The similarity score of 0.87 to the parent compound suggests moderate structural deviation, likely affecting solubility and reactivity . This derivative may exhibit enhanced nucleophilic character compared to the target compound’s tertiary amine substituent.

Aromatic-Substituted Analogs

Bulky Protecting Group Analogs

- 5-{2-[1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indol-5-yl]ethyl}- Substituted Derivative : The tert-butoxycarbonyl (BOC) group acts as a protective moiety, stabilizing the compound during synthesis. Such modifications are common in prodrug design to modulate bioavailability .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Solubility: The target compound’s hydroxyethyl-methylamino group likely enhances water solubility compared to aromatic-substituted analogs (e.g., 4-carboxyphenylethyl) but reduces it relative to the parent compound .

- Electronic Effects: The tertiary amine substituent may lower acidity at position 4 compared to the 5-amino derivative, altering binding interactions in biological systems .

- Synthetic Utility : Bulky substituents (e.g., BOC-protected indolyl groups) highlight strategies for stabilizing reactive intermediates, a consideration for synthesizing the target compound .

Biological Activity

5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a tetrahydropyrimidine core with various functional groups that may influence its biological activity. The presence of the hydroxyethyl and methylamino groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of similar pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that modifications in the structure can enhance the efficacy against various bacterial strains. For instance, compounds with similar dioxo-pyrimidine structures have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Compounds with similar structural motifs have been evaluated for their antioxidant activity. The presence of hydroxyl groups is crucial for scavenging free radicals, thereby preventing oxidative stress in cells. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods have shown promising results .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have indicated inhibition of fatty acid synthase (FASN), which is pivotal in lipid metabolism and has implications in cancer therapy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives against clinical isolates. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Antioxidant Activity Assessment

In a comparative study assessing the antioxidant potential of various compounds including our target compound, it was found that it exhibited a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrimidine precursors and hydroxyethyl-methylamine derivatives. Key steps include:

- Step 1 : Use of tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions during coupling .

- Step 2 : Acidic or basic hydrolysis to deprotect functional groups post-condensation .

- Critical Parameters : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly influence yield. Monitor via HPLC with UV detection at 254 nm .

Q. How is the compound’s structural integrity validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm substitution patterns (e.g., hydroxyethyl-methylamino group at position 5) .

- IR : Peaks at ~1700 cm (C=O stretching) and ~3300 cm (N-H/O-H stretching) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] ion) .

Q. What are the compound’s solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Data shows higher solubility in polar aprotic solvents (>50 mg/mL in DMSO) .

- Stability Assessment : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed pyrimidine rings) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tetrahydropyrimidine ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity (ΔG < -7 kcal/mol suggests high potency) .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening. Sharpening of split peaks at higher temps indicates rotameric equilibria .

- Isotopic Labeling : N-labeled analogs to clarify ambiguous coupling in heteronuclear correlation (HSQC) experiments .

- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities via single-crystal diffraction (e.g., confirm keto-enol tautomerism) .

Q. How to design in vitro assays to evaluate the compound’s inhibitory activity against specific enzymes?

- Methodological Answer :

- Enzyme Kinetics :

- IC Determination : Dose-response curves using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Mechanistic Studies : Pre-incubate enzyme with compound and measure time-dependent inactivation (k/K ratio) .

- Control Experiments : Include positive controls (e.g., methotrexate for DHFR inhibition) and assess non-specific binding via thermal shift assays .

Q. What methodologies quantify the compound’s redox behavior in biological systems?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation/reduction potentials in PBS (pH 7.4) using a glassy carbon electrode. Peaks near +0.5 V vs. Ag/AgCl suggest redox activity of the dihydroxyethyl group .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures to assess pro-oxidant effects linked to the compound’s quinone-like structure .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework (e.g., drug discovery or enzyme mechanism studies)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace hydroxyethyl with ethyl) and correlate changes with bioactivity data using Hansch analysis .

- Systems Biology : Map interactions via KEGG pathways to identify off-target effects (e.g., folate metabolism disruption) .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism. Report 95% confidence intervals for EC/IC values .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.